1-(2-Ethylbutyl)azetidin-3-amine 1-(2-Ethylbutyl)azetidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1479906-95-0
VCID: VC3190349
InChI: InChI=1S/C9H20N2/c1-3-8(4-2)5-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3
SMILES: CCC(CC)CN1CC(C1)N
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

1-(2-Ethylbutyl)azetidin-3-amine

CAS No.: 1479906-95-0

Cat. No.: VC3190349

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethylbutyl)azetidin-3-amine - 1479906-95-0

Specification

CAS No. 1479906-95-0
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name 1-(2-ethylbutyl)azetidin-3-amine
Standard InChI InChI=1S/C9H20N2/c1-3-8(4-2)5-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3
Standard InChI Key OOQDRGGEFSTMPS-UHFFFAOYSA-N
SMILES CCC(CC)CN1CC(C1)N
Canonical SMILES CCC(CC)CN1CC(C1)N

Introduction

Chemical Identity and Properties

Basic Identification

1-(2-Ethylbutyl)azetidin-3-amine is characterized by a four-membered azetidine ring with an amino group at the 3-position and a 2-ethylbutyl substituent at the nitrogen atom in position 1. The compound is identified by several key parameters that establish its chemical identity:

PropertyValue
Chemical FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
CAS Registry Number1479906-95-0
IUPAC Name1-(2-ethylbutyl)azetidin-3-amine
InChIInChI=1S/C9H20N2/c1-3-8(4-2)5-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3
InChIKeyOOQDRGGEFSTMPS-UHFFFAOYSA-N

The compound's structure features the characteristic strained four-membered azetidine ring, which contributes to its chemical reactivity and potential biological significance. The combination of the tertiary amine within the ring structure and the primary amine substituent creates a molecule with interesting polar characteristics and hydrogen bonding capabilities .

PropertyValue
Purity (commercial grade)Minimum 95%
Physical StateNot specifically reported, likely a liquid or solid at room temperature
Availability StatusPreviously commercialized but currently discontinued

Based on structural similarities to other azetidine compounds, certain properties can be reasonably inferred. The molecule likely exhibits basic character due to both the ring nitrogen and the primary amine group. The 2-ethylbutyl side chain would be expected to contribute hydrophobic character, potentially affecting the compound's solubility profile and membrane permeability characteristics.

Synthesis Approaches

General Azetidine-3-amine Synthesis Methods

Several synthetic routes have been developed for creating azetidine-3-amine derivatives, which would be applicable to the preparation of 1-(2-Ethylbutyl)azetidin-3-amine. The literature describes multiple approaches:

  • Nucleophilic ring-opening of azabicyclobutane (ABB) compounds with appropriate amine nucleophiles in strain-release reactions .

  • Reductive amination strategies to form the azetidine ring with the desired substitution pattern .

  • Direct displacement reactions using azetidine electrophiles with amine nucleophiles, which has emerged as a preferred method in patent literature .

The third approach is particularly relevant for synthesizing 1-(2-Ethylbutyl)azetidin-3-amine, as it would involve the reaction of an appropriate azetidine-3-yl electrophile (such as a methanesulfonate derivative) with 2-ethylbutylamine or the reaction of an azetidine-3-amine with a 2-ethylbutyl electrophile.

Single-Step Synthesis Protocol

Recent developments in synthetic methodologies have included a single-step approach to azetidine-3-amine compounds. A representative general procedure involves:

"A solution of [azetidine electrophile] (317 mg, 1 mmol) in MeCN (5 mL) was treated with amine (2 mmol). The reaction mixture was sealed and stirred at 80 °C overnight. The mixture was concentrated, and the residue was dissolved in 1:1 EtOAc / hexanes (30 mL). The organic layer was washed with 1:1 H₂O / brine (30 mL), brine (30 mL), dried over MgSO₄, filtered, concentrated and purified by silica gel column chromatography."

Applying this methodology to the synthesis of 1-(2-Ethylbutyl)azetidin-3-amine would likely involve the use of 1-benzhydrylazetidin-3-yl methanesulfonate as the electrophile and 2-ethylbutylamine as the nucleophile, followed by appropriate deprotection steps if necessary.

Structural Relationship to Other Azetidine Compounds

Azetidine as a Privileged Scaffold

The azetidine ring system represents a privileged scaffold in medicinal chemistry, appearing in various bioactive compounds including CCR2 antagonists, macrolide antibiotics, triple reuptake inhibitors, and kinase inhibitors . The strained four-membered ring contributes unique conformational properties that can influence binding to biological targets.

1-(2-Ethylbutyl)azetidin-3-amine belongs to this important structural class, with its 3-amino substitution pattern being particularly significant. Azetidine-3-amines have attracted renewed interest in recent years, with various synthetic approaches being developed to access these compounds more efficiently .

Related Bioactive Azetidine Derivatives

Research has identified several azetidine derivatives with significant biological activities. For example, certain azetidine compounds (such as BGAz-001 and its derivatives) have demonstrated promising antimycobacterial activity against both Mycobacterium smegmatis and Mycobacterium tuberculosis . These compounds often contain key structural features like:

  • Bromo substituents or trifluoromethyl ethers at the ortho position of N-benzyl groups

  • Amine pendant groups including pyrrolidine, methyl-, isopropyl-, or methoxypropyl-amines

  • Electron-withdrawing groups on phenyl rings

While 1-(2-Ethylbutyl)azetidin-3-amine has a simpler substitution pattern than these compounds, its structural relationship suggests potential for similar biological applications, particularly as a building block or scaffold for more complex derivatives.

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